2-Chloro-3-fluoro-N-isopropylisonicotinamide
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Overview
Description
2-Chloro-3-fluoro-N-isopropylisonicotinamide is an organic compound that belongs to the class of isonicotinamides. This compound is characterized by the presence of chloro and fluoro substituents on the pyridine ring, along with an isopropyl group attached to the nitrogen atom. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-N-isopropylisonicotinamide typically involves the reaction of 2-chloro-3-fluoropyridine with isopropylamine. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-N-isopropylisonicotinamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents on the pyridine ring can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.
Major Products
The major products formed from these reactions include substituted isonicotinamides, N-oxides, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3-fluoro-N-isopropylisonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-N-isopropylisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the pyridine ring enhance the compound’s binding affinity to these targets, leading to the inhibition or activation of specific biochemical pathways. The isopropyl group attached to the nitrogen atom also plays a role in modulating the compound’s pharmacokinetic properties, such as its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-fluoroisonicotinic acid: This compound shares the chloro and fluoro substituents on the pyridine ring but lacks the isopropyl group.
2-Chloro-3-fluoro-4-pyridinecarboxylic acid: Similar structure but with a carboxylic acid group instead of the isonicotinamide moiety.
2-Chloro-3-fluoro-4-aminopyridine: Contains an amino group instead of the isopropyl group.
Uniqueness
2-Chloro-3-fluoro-N-isopropylisonicotinamide is unique due to the presence of the isopropyl group attached to the nitrogen atom, which enhances its pharmacokinetic properties and binding affinity to molecular targets. This makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-chloro-3-fluoro-N-propan-2-ylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2O/c1-5(2)13-9(14)6-3-4-12-8(10)7(6)11/h3-5H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIXJRMYKVBYEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C(=NC=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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